molecular formula C22H27NS2 B11830796 2-((4-Octylbenzyl)thio)benzo[d]thiazole

2-((4-Octylbenzyl)thio)benzo[d]thiazole

Cat. No.: B11830796
M. Wt: 369.6 g/mol
InChI Key: VJVGURCLXWYTTR-UHFFFAOYSA-N
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Description

2-((4-Octylbenzyl)thio)benzo[d]thiazole is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Octylbenzyl)thio)benzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with 4-octylbenzyl chloride in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in an organic solvent like ethanol or water under reflux conditions . The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using water as a solvent and minimizing waste, are also being explored for the industrial synthesis of benzothiazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-((4-Octylbenzyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Octylbenzyl)thio)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Octylbenzyl)thio)benzo[d]thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by interacting with specific molecular targets and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylbenzyl)thio)benzo[d]thiazole
  • 2-((4-Iodobenzyl)thio)benzo[d]thiazole
  • 2-Benzylthio)benzo[d]oxazole

Uniqueness

2-((4-Octylbenzyl)thio)benzo[d]thiazole is unique due to its specific octylbenzyl substitution, which can influence its lipophilicity and biological activity. This substitution may enhance its ability to interact with lipid membranes and improve its efficacy as an antimicrobial or anticancer agent .

Properties

Molecular Formula

C22H27NS2

Molecular Weight

369.6 g/mol

IUPAC Name

2-[(4-octylphenyl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C22H27NS2/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)17-24-22-23-20-11-8-9-12-21(20)25-22/h8-9,11-16H,2-7,10,17H2,1H3

InChI Key

VJVGURCLXWYTTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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